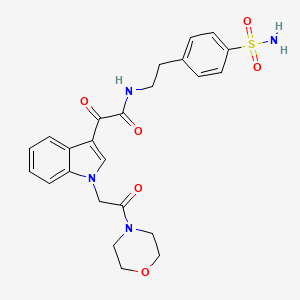
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
Descripción general
Descripción
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound, notable for its application in various fields of scientific research. The structure of the compound consists of an indole core, a morpholine ring, and a sulfamoylphenethyl group, each contributing to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis. The key steps often include the formation of the indole core, attachment of the morpholine ring, and introduction of the sulfamoylphenethyl group. Reaction conditions involve controlled temperature, pH, and the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis pathway is optimized to maximize efficiency and reduce costs. This includes the use of automated reactors for precise control of reaction conditions, high-throughput purification techniques like column chromatography, and stringent quality control measures to ensure consistency across batches.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily at the indole core, leading to the formation of various oxidative derivatives.
Reduction: : Reductive transformations can modify the morpholine or sulfamoyl groups.
Substitution: : The presence of reactive functional groups allows for substitution reactions, particularly on the phenethyl and indole moieties.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine, along with nucleophiles such as amines or thiols, are frequently used.
Major Products Formed from These Reactions
The major products depend on the specific reaction conditions and reagents. Oxidation can yield various oxo-derivatives, reduction can generate hydrogenated analogs, and substitution reactions produce a range of substituted indole and phenethyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide has wide-ranging applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Serves as a probe in biochemical assays and enzyme studies, particularly in understanding molecular interactions involving indole and sulfamoyl groups.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Employed in the synthesis of advanced materials and as a component in certain pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific enzymes and receptors, influencing biochemical pathways.
Pathways Involved: : The compound can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it significant in cancer research and drug development.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
2-(1-(2-azepano-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenyl)acetamide
Each of these compounds shares a similar core structure but differs in the nature of the substituent groups, which can significantly alter their chemical properties and biological activities.
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c25-35(32,33)18-7-5-17(6-8-18)9-10-26-24(31)23(30)20-15-28(21-4-2-1-3-19(20)21)16-22(29)27-11-13-34-14-12-27/h1-8,15H,9-14,16H2,(H,26,31)(H2,25,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQBJAXVJYWIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


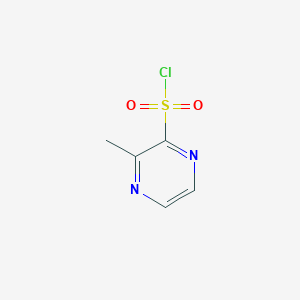
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3296574.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3296576.png)
![2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B3296581.png)
![2-(3-{[(3,4-dimethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B3296586.png)
![N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide](/img/structure/B3296598.png)
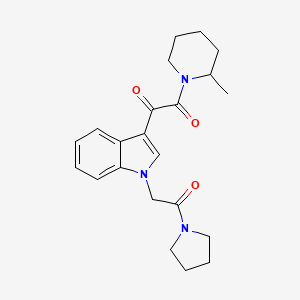
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B3296616.png)
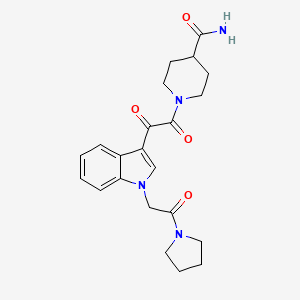
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B3296629.png)
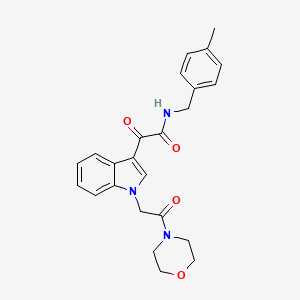
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide](/img/structure/B3296644.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B3296649.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B3296653.png)
